molecular formula C11H10F3N3O B15361520 3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine

3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine

Cat. No.: B15361520
M. Wt: 257.21 g/mol
InChI Key: QKXVLZAMLWZXKR-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 5-[[4-(trifluoromethyl)phenyl]methoxy]- is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a trifluoromethyl group and a methoxy group, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazol-3-amine and 4-(trifluoromethyl)benzaldehyde.

  • Reaction Steps: The reaction involves the formation of an intermediate Schiff base followed by reduction to yield the final product.

  • Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Purification: Purification steps include recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing various functional groups.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various nucleophiles are used under specific conditions to achieve these reactions.

  • Major Products: The major products include oxo derivatives, amine derivatives, and various substituted pyrazoles.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It serves as a building block in the design of bioactive molecules.

  • Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

  • Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

  • Pathways Involved: It may modulate signaling pathways related to inflammation and pain.

  • Mechanism: The exact mechanism of action depends on the specific biological target and pathway involved.

Comparison with Similar Compounds

  • Similar Compounds: Other pyrazole derivatives, such as 3-(trifluoromethyl)-1H-pyrazol-5-amine and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)pyrazole.

  • Uniqueness: The presence of the trifluoromethyl group and methoxy group in 1H-Pyrazol-3-amine, 5-[[4-(trifluoromethyl)phenyl]methoxy]- confers unique chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)8-3-1-7(2-4-8)6-18-10-5-9(15)16-17-10/h1-5H,6H2,(H3,15,16,17)

InChI Key

QKXVLZAMLWZXKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NNC(=C2)N)C(F)(F)F

Origin of Product

United States

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